MSX-3 free acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

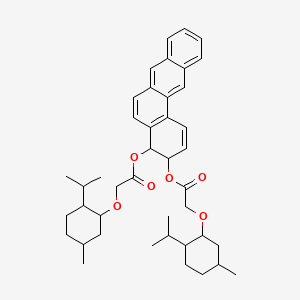

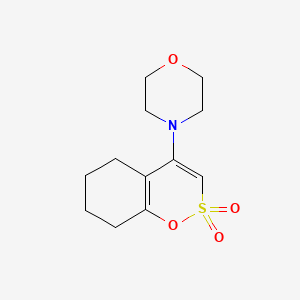

MSX-3 free acid: is a compound known for its role as an adenosine A2A receptor antagonist. It has been studied extensively for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. The compound is a prodrug of MSX-2 and has shown promise in reversing the effects of dopamine antagonists in various behavioral studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: MSX-3 free acid is synthesized at the laboratory of Dr. Christa Müller at the Pharmazeutisches Institut, Universität Bonn, in Bonn, Germany. The compound is prepared by dissolving this compound in 0.9% saline, and the pH is adjusted by titrating with microliter quantities of 1.0 N sodium hydroxide until the solid drug is in solution .

Industrial Production Methods: The industrial production of this compound involves similar steps as the laboratory synthesis but on a larger scale. The compound is synthesized, purified, and then formulated for various research applications. The production process ensures high purity and consistency of the compound for reliable experimental results .

Analyse Des Réactions Chimiques

Types of Reactions: MSX-3 free acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Applications De Recherche Scientifique

Chemistry: MSX-3 free acid is used in chemical research to study the interactions and binding affinities of adenosine receptors. It serves as a tool compound to investigate the structure-activity relationships of adenosine receptor antagonists .

Biology: In biological research, this compound is utilized to explore the role of adenosine receptors in various physiological and pathological processes. It helps in understanding the signaling pathways and mechanisms involved in receptor-mediated actions .

Medicine: The compound has potential therapeutic applications in treating neurological and psychiatric disorders. It has been studied for its effects on effort-related decision-making and motivational behaviors, particularly in the context of dopamine antagonism .

Industry: this compound is used in the pharmaceutical industry for drug development and screening. It serves as a reference compound for developing new adenosine receptor antagonists with improved efficacy and safety profiles .

Mécanisme D'action

MSX-3 free acid exerts its effects by antagonizing adenosine A2A receptors. These receptors are involved in regulating various physiological processes, including neurotransmission, cardiovascular function, and immune responses. By blocking these receptors, this compound modulates the activity of dopamine and other neurotransmitters, influencing behavioral and cognitive functions .

Comparaison Avec Des Composés Similaires

MSX-2: A related compound that also acts as an adenosine A2A receptor antagonist.

SCH58261: Another adenosine A2A receptor antagonist with similar pharmacological properties.

ZM241385: A selective adenosine A2A receptor antagonist used in various research studies.

Uniqueness: MSX-3 free acid is unique due to its specific chemical structure and its ability to act as a prodrug of MSX-2. This property allows it to be more effective in certain experimental conditions, providing distinct advantages in research and therapeutic applications .

Propriétés

Numéro CAS |

261705-79-7 |

|---|---|

Formule moléculaire |

C21H23N4O7P |

Poids moléculaire |

474.4 g/mol |

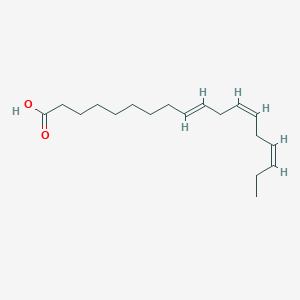

Nom IUPAC |

3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl dihydrogen phosphate |

InChI |

InChI=1S/C21H23N4O7P/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3/h1,5,7-10,14H,6,11-13H2,2-3H3,(H2,28,29,30)/b10-9+ |

Clé InChI |

DUCGTTGSVYZHJS-MDZDMXLPSA-N |

SMILES isomérique |

CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)(O)O)CC#C)/C=C/C3=CC(=CC=C3)OC |

SMILES canonique |

CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)(O)O)CC#C)C=CC3=CC(=CC=C3)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)

![1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile](/img/structure/B14155039.png)